Cas no 18420-09-2 (1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane)

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane 化学的及び物理的性質

名前と識別子

-

- 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

- Disiloxane,1,3-diethoxy-1,1,3,3-tetramethyl-

- ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane

- 1,3-Diaethoxy-1,1,3,3-tetramethyl-disiloxan

- 1,3-diethoxy-1,1,3,3-tetramethyl-disiloxane

- 1,3-Diethoxytetramethyldisiloxan

- 1,3-diethoxytetramethyldisiloxane

- Disiloxane,1,3-diethoxy-1,1,3,3-tetramethyl

- EINECS 242-298-7

- 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane

- 1,3-diethoxy-1,1,3,3-tetramethyl-disiloxan

- Tetramethyldiethoxydisiloxane

- 1,3-Diethoxy-1,1,3,3-tetramethylpropanedisiloxane

- 1,1,3,3-Tetramethyl-1,3-diethoxypropanedisiloxane

- 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE 97%

- 4,4,6,6-tetramethyl-3,5,7-trioxa-4,6-disilanonane

- AKOS015915555

- METHOXY TERMINATED POLYDIMETHYLSILOXANE

- FT-0624759

- Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-

- 18420-09-2

- E78427

- Tetramethyl-1,3-diethoxy disiloxane

- 1,1,3,3-tetramethyl-1,3-diethoxy disiloxane

- NS00051732

- FS-5027

- 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane 97%

- SY073790

- 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, 97%

- 4-CHLORO-3-HYDROXY1H-INDAZOLE

- ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethyl-silane

- DTXSID5066372

- C8H22O3Si2

- A812843

- 70851-25-1

- MFCD00053754

- SCHEMBL217139

- NPOYZXWZANURMM-UHFFFAOYSA-N

- s16025

- DTXCID7035854

-

- MDL: MFCD00053754

- インチ: 1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3

- InChIKey: NPOYZXWZANURMM-UHFFFAOYSA-N

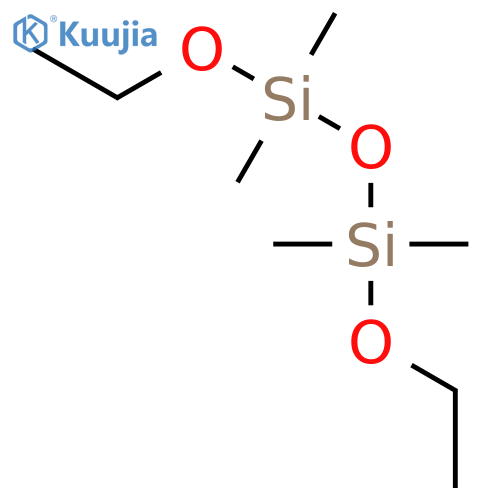

- ほほえんだ: CCO[Si](C)(C)O[Si](C)(C)OCC

計算された属性

- せいみつぶんしりょう: 222.11100

- どういたいしつりょう: 222.11074763g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.883 g/mL at 25 °C(lit.)

- ゆうかいてん: -134°C

- ふってん: 161 °C(lit.)

- フラッシュポイント: 華氏温度:109.4°f

摂氏度:43°c - 屈折率: n20/D 1.389(lit.)

- PSA: 27.69000

- LogP: 2.47960

- ようかいせい: 未確定

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H226-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 1993 3

- WGKドイツ:3

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: S16; S26; S36

-

危険物標識:

- リスク用語:R10

- TSCA:Yes

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | S16025-100g |

1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane |

18420-09-2 | 95% | 100g |

£167.00 | 2022-02-28 | |

| TRC | D076515-500mg |

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane |

18420-09-2 | 500mg |

$ 65.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-222964-25 ml |

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, |

18420-09-2 | 25 ml |

¥760.00 | 2023-09-05 | ||

| abcr | AB111413-25 g |

1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane, 95%; . |

18420-09-2 | 95% | 25g |

€50.70 | 2023-02-05 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 483427-25ML |

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane |

18420-09-2 | 97% | 25ML |

¥1044.33 | 2022-02-24 | |

| Fluorochem | S16025-25g |

1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane |

18420-09-2 | 95% | 25g |

£52.00 | 2022-02-28 | |

| abcr | AB111413-25g |

1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane, 95%; . |

18420-09-2 | 95% | 25g |

€52.00 | 2025-02-16 | |

| eNovation Chemicals LLC | Y1257154-1g |

1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE |

18420-09-2 | 98% | 1g |

$60 | 2025-02-20 | |

| abcr | AB111413-500g |

1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane, 95%; . |

18420-09-2 | 95% | 500g |

€495.00 | 2025-02-16 | |

| eNovation Chemicals LLC | Y1257154-5g |

1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE |

18420-09-2 | 98% | 5g |

$85 | 2024-06-06 |

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane 関連文献

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxaneに関する追加情報

Introduction to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2)

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, identified by its Chemical Abstracts Service (CAS) number 18420-09-2, is a siloxane compound that has garnered significant attention in the field of organosilicon chemistry and its applications. This compound belongs to the class of polyalkylsiloxanes, characterized by its unique molecular structure and versatile reactivity. The presence of ethoxy and methyl groups in its framework imparts distinct chemical properties that make it valuable in various industrial and research applications.

The molecular structure of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane consists of a central silicon atom double-bonded to two oxygen atoms and single-bonded to two ethoxy groups, with four methyl groups attached to the silicon atom. This configuration results in a highly stable yet reactive molecule, capable of participating in a wide range of chemical transformations. The compound's symmetry and steric hindrance provided by the methyl groups influence its reactivity and solubility characteristics, making it a subject of interest for synthetic chemists.

In recent years, 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane has been explored for its potential applications in material science and pharmaceutical research. Its siloxane backbone is known for its thermal stability and resistance to degradation under harsh conditions, which makes it suitable for use in high-performance polymers and coatings. Additionally, the ethoxy functional groups can be hydrolyzed or transesterified to introduce other functional materials or drugs into the polymer matrix.

One of the most promising areas of research involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane is in the development of drug delivery systems. The ability to modify the siloxane structure allows for the creation of nanoparticles or micelles that can encapsulate therapeutic agents. These carriers can be designed to release drugs in a controlled manner, improving bioavailability and reducing side effects. Recent studies have demonstrated the efficacy of siloxane-based nanoparticles in delivering anticancer agents and antibiotics directly to target sites.

The compound's reactivity also makes it a valuable intermediate in organic synthesis. For instance, the hydrolysis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane produces silicic acid derivatives that can be further functionalized into catalysts or surfactants. These derivatives have been used in various catalytic processes to enhance reaction rates and selectivity. Moreover, the methylation reactions involving this compound have been employed in synthesizing complex organosilicon compounds with potential applications in electronics and optoelectronics.

From an industrial perspective, 1, 3-diethoxy-1, 1, 3, tetramethyldisiloxane is utilized as a precursor in the production of high-performance sealants and adhesives. Its ability to form stable cross-linked networks under mild conditions makes it ideal for applications where low thermal stress is required. Additionally, this compound contributes to the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where precise control over molecular alignment is crucial for optimal performance.

The pharmaceutical industry has also shown interest in exploring silicon-containing compounds like 18420-09-2 for their unique biological properties. Silicon-based drugs have demonstrated enhanced stability and bioavailability compared to traditional organic drugs. Researchers are investigating how modifications to the siloxane backbone can improve drug efficacy while minimizing toxicity. Preliminary studies suggest that certain derivatives of 18420-09-2 exhibit anti-inflammatory and antimicrobial properties when tested in vitro.

The synthesis of 18420-09-2 involves well-established methods in organosilicon chemistry, such as hydrosilylation reactions, where alkene or alkyne functional groups react with silicon-hydrogen bonds. These reactions are typically catalyzed by transition metal complexes, such as platinum or palladium catalysts, which facilitate the formation of new Si-C bonds with high selectivity. The efficiency of these reactions has been optimized through advances in catalytic systems, allowing for scalable production processes.

In conclusion, 18420-09-2, or 1, 3-Diethoxy, 1, 1, 3, tetramethyldisiloxane, represents a versatile compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in material science, pharmaceutical research, and industrial manufacturing. As research continues to uncover new methodologies for modifying and utilizing this siloxane derivative, its significance is expected to grow further.

18420-09-2 (1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane) 関連製品

- 1797063-82-1(N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide)

- 70978-41-5(N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)

- 2167685-70-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)

- 1105225-03-3(2-(5-{4-2-(3-methylphenyl)acetylpiperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanylacetamide)

- 1609407-55-7((1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride)

- 1894085-43-8(4-((2-Methoxyethyl)(methyl)amino)cyclohexane-1-carboxylic acid)

- 2172125-54-9(5-({3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}methyl)oxolane-2-carboxylic acid)

- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)

- 1804742-52-6(Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)